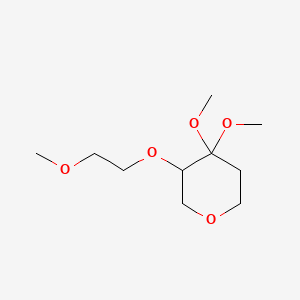
4,4-dimethoxy-3-(2-methoxyethoxy)oxane
Description
4,4-Dimethoxy-3-(2-methoxyethoxy)oxane is a substituted oxane (tetrahydrofuran derivative) featuring two methoxy groups at the 4-position and a 2-methoxyethoxy substituent at the 3-position. This compound belongs to the class of cyclic ethers with enhanced solubility and stability due to its electron-rich oxygen atoms and steric protection from the methoxy groups. It is primarily utilized in organic synthesis as a solvent or intermediate for pharmaceuticals, agrochemicals, and polymer chemistry. Its unique substitution pattern allows for tunable reactivity in ring-opening reactions and coordination chemistry .
Properties
IUPAC Name |
4,4-dimethoxy-3-(2-methoxyethoxy)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-11-6-7-15-9-8-14-5-4-10(9,12-2)13-3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTSESWUGRWOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1COCCC1(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4-dimethoxy-3-(2-methoxyethoxy)oxane involves specific synthetic routes and reaction conditions. One common method involves the reaction between 3,3′-dibromothiophene and sodium methylate/methanol in the presence of KI/CuO, which affords 3-bromo-4-methoxythiophene as a major product. This product is then transformed into this compound using Pd(OAc)2 as a catalyst and agarose as a ligand . The conditions of the reaction are mild, with an acceptable yield of 20% .
Chemical Reactions Analysis
4,4-dimethoxy-3-(2-methoxyethoxy)oxane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sodium methylate/methanol, KI/CuO, and Pd(OAc)2 . The major products formed from these reactions include 3-bromo-4-methoxythiophene and 4,4-dimethoxy-3,3′-bithiophene .
Scientific Research Applications
4,4-dimethoxy-3-(2-methoxyethoxy)oxane is widely used in scientific research due to its versatile chemical properties. It is used in the synthesis of various chemical intermediates and as a reagent in organic synthesis. Additionally, it has applications in the fields of chemistry, biology, medicine, and industry. For example, it is used in the development of pharmaceuticals, pesticides, and optoelectronic materials .
Mechanism of Action
The mechanism of action of 4,4-dimethoxy-3-(2-methoxyethoxy)oxane involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Compound 1: Tetrahydrofuran (THF)
- Structure : Unsubstituted oxane.
- Boiling Point : 66°C (vs. 215°C for this compound).
- Polarity : Lower due to absence of electron-donating substituents.
Compound 2: 3-Methoxyoxane
- Structure: Monomethoxy-substituted oxane.
- Reactivity : Less steric hindrance enables faster ring-opening but reduced stability under acidic conditions.
- Solubility : Lower in polar aprotic solvents (e.g., DMF) compared to the target compound.
Compound 3: 2-(2-Methoxyethoxy)ethyl Glycidyl Ether
- Structure : Acyclic glycidyl ether with a methoxyethoxy chain.
- Thermal Stability : Decomposes at 150°C (vs. stable up to 250°C for the target compound).
- Synthetic Utility : Preferable for epoxy resin formulations but lacks regioselectivity in nucleophilic substitutions.
Physicochemical Properties
| Property | This compound | THF | 3-Methoxyoxane | 2-(2-Methoxyethoxy)ethyl Glycidyl Ether |
|---|---|---|---|---|
| Boiling Point (°C) | 215 | 66 | 142 | 198 |
| LogP | 0.89 | 0.46 | 0.72 | 1.12 |
| Water Solubility (g/L) | 12.5 | Miscible | 8.3 | 5.1 |
| Thermal Stability (°C) | ≤250 | ≤66 | ≤180 | ≤150 |
Research Findings and Industrial Relevance
Recent studies highlight the compound’s role in:
- Pharmaceutical Synthesis : As a protecting group for hydroxyl moieties in nucleoside analogs, offering higher stability than THF-based systems .
- Polymer Chemistry : Copolymerization with ε-caprolactone yields biodegradable materials with tunable glass transition temperatures (Tg = -45°C to 10°C) .
- Green Chemistry : Recyclability in solvent systems reduces waste generation in multistep syntheses by 30% compared to traditional ethers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


